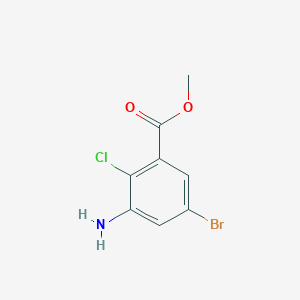

Methyl 3-amino-5-bromo-2-chlorobenzoate

Description

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-amino-5-bromo-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLZVULGWXAYLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Amination Route

This pathway begins with a suitably substituted benzoic acid or methyl benzoate precursor.

| Step | Description | Reagents & Conditions | Reference |

|---|---|---|---|

| 1. Halogenation | Introduction of bromine and chlorine at specific positions | Bromination with N-bromosuccinimide (NBS) or elemental bromine; chlorination with SO2Cl2 or Cl2 in presence of catalysts | Patent CN113321577A; literature on aromatic halogenation |

| 2. Nitration or Amination | Introduction of amino group at the 3-position | Nitration followed by reduction or direct amino substitution using ammonia or ammonium salts | General aromatic substitution principles |

| 3. Reduction of Nitro Group | Conversion of nitro to amino if nitration route used | Iron powder with ammonium chloride under reflux | Literature on aromatic nitro reduction |

| 4. Esterification | Conversion of benzoic acid derivative to methyl ester | Reaction with excess methanol and catalytic sulfuric acid at reflux | Standard esterification procedures |

Hydrolysis and Esterification Approach

Based on patent CN113321577A, a more controlled process involves:

- Bromination of 2-chlorobenzonitrile to produce 5-bromo-2-chlorobenzonitrile.

- Hydrolysis of nitrile to form the corresponding benzoic acid derivative.

- Conversion of benzoic acid to methyl ester via esterification.

| Step | Description | Reagents & Conditions | Reference |

|---|---|---|---|

| 1. Bromination of 2-chlorobenzonitrile | Using brominating agents like NBS or Br2 | Temperature controlled around 0–25°C | Patent CN113321577A |

| 2. Hydrolysis of nitrile | In alkaline medium (NaOH or KOH) | Heating at 90°C, monitored by HPLC | Patent CN113321577A |

| 3. Acidification | Acidic conditions (HCl) | To precipitate the benzoic acid derivative | Patent CN113321577A |

| 4. Esterification | Methylation with methanol | Catalytic sulfuric acid, reflux | Standard esterification |

Reaction Conditions and Optimization

| Parameter | Typical Range | Rationale | Source |

|---|---|---|---|

| Reaction temperature | -10°C to 100°C | Ensures selectivity and minimizes side reactions | Patent CN113321577A |

| Reaction time | 2–12 hours | Adequate for complete conversion | Patent CN113321577A |

| Reagents | NBS, Br2, NaOH, HCl, methanol | Selected for high yield and safety | Patent CN113321577A |

| Purification | Filtration, washing, recrystallization | Achieves high purity of final product | Patent CN113321577A |

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Main Steps | Yield | Advantages | References |

|---|---|---|---|---|---|---|

| Halogenation + Hydrolysis | 2-chlorobenzonitrile | Brominating agent, NaOH, HCl | Bromination, hydrolysis, acidification, esterification | ~78% | Simple, high yield, environmentally friendly | CN113321577A |

| Nitro reduction | Nitrobenzoate derivatives | Iron powder, NH4Cl | Reduction to amino, esterification | Not specified | High selectivity | Literature review |

| Direct amino substitution | Benzoic acid derivatives | NH3, catalysts | Nitration, reduction, esterification | Variable | High purity | General aromatic chemistry |

Research Findings and Practical Considerations

- The process described in patent CN113321577A emphasizes the use of 2-chlorobenzonitrile as a precursor, leveraging its reactivity for selective halogenation and hydrolysis to obtain the desired benzoic acid derivative with high purity.

- The hydrolysis of nitrile to benzoic acid is performed under alkaline conditions, which is efficient and environmentally friendly, avoiding excessive gas evolution.

- Esterification is achieved via conventional acid-catalyzed transesterification, ensuring high yield and purity.

- The process is scalable, with advantages including low cost, safety, and minimal byproduct formation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-bromo-2-chlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino, bromo, and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzoates, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

Methyl 3-amino-5-bromo-2-chlorobenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-bromo-2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino, bromo, and chloro substituents on the benzene ring can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Compounds:

Methyl 5-amino-2-bromo-4-chlorobenzoate (Cat. No.: L037508) Substituents: Amino (5-position), bromo (2-position), chloro (4-position). Molecular formula: C₈H₇BrClNO₂ (same as the target compound). Applications: Used in synthesizing bioactive molecules, particularly in medicinal chemistry for drug candidate development .

Methyl 3-amino-2-bromobenzoate (CAS: 106896-48-4) Substituents: Amino (3-position), bromo (2-position). Molecular formula: C₈H₈BrNO₂ (MW: ~244.06 g/mol). Similarity score: 0.94 (compared to the target compound) . Differentiation: Lack of a chloro group reduces molecular weight and may lower electrophilicity.

Methyl 3-amino-5-bromobenzoate (CAS: 706791-83-5) Substituents: Amino (3-position), bromo (5-position). Molecular formula: C₈H₈BrNO₂ (MW: ~244.06 g/mol). Similarity score: 0.93 . Differentiation: Absence of chlorine simplifies synthetic pathways but limits opportunities for cross-coupling reactions.

Methyl 5-bromo-2-chlorobenzoate Substituents: Bromo (5-position), chloro (2-position). Molecular formula: C₈H₆BrClO₂ (MW: ~265.49 g/mol). Differentiation: Lack of an amino group restricts its utility in reactions requiring nucleophilic sites (e.g., amidation) .

Comparative Data Table

Biological Activity

Methyl 3-amino-5-bromo-2-chlorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzoic acid derivatives. Its molecular formula is , with a molecular weight of approximately 249.52 g/mol. The compound features a methyl ester, an amino group, and halogen substituents (bromine and chlorine) on the benzene ring, contributing to its reactivity and biological activity.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. These enzymes play a vital role in the biotransformation of various xenobiotics and endogenous compounds. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, making this compound a candidate for further pharmacological studies.

Case Study: Antimicrobial Activity

A study investigating the antimicrobial effects of halogenated benzoates found that compounds with bromine and chlorine substitutions exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli. This compound's structural characteristics may confer similar properties, warranting further investigation into its efficacy against specific microbial strains.

Research on Cytochrome P450 Interaction

Another research effort focused on the interaction of methyl derivatives with cytochrome P450 enzymes. It was observed that certain methylated compounds could modulate enzyme activity, leading to enhanced or reduced metabolism of drugs. This finding is critical for understanding the potential implications of this compound in drug interactions and safety profiles .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 2-amino-5-bromobenzoate | C9H10BrN | Amino group at position 2 | Moderate antimicrobial activity |

| This compound | C9H8BrClN | Unique combination of bromine and chlorine | Potential enzyme inhibitor |

| Ethyl 3-amino-5-bromo-2-chlorobenzoate | C10H10BrClN | Ethyl ester instead of methyl | Investigated for anti-inflammatory effects |

| Methyl 4-amino-5-bromo-2-chlorobenzoate | C9H8BrClN | Amino group at position 4 | Limited studies on biological activity |

Q & A

Q. Basic Research Focus

- HPLC-MS : Quantifies purity (>98%) and detects degradation products (e.g., hydrolyzed benzoic acid derivatives).

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions; deuterated DMSO resolves amine proton shifts .

Stability Protocol : Store at –20°C in anhydrous conditions to prevent hydrolysis. Long-term stability assays (e.g., over 6 months) under N₂ atmosphere are recommended .

How can structural analogs guide SAR studies for pharmaceutical applications?

Advanced Research Focus

Comparative studies with analogs (e.g., methoxy or trifluoromethyl substitutions) reveal:

- Bioactivity Trends : The amino group enhances hydrogen bonding with biological targets, while halogens improve lipophilicity .

- In Silico Docking : Molecular docking (AutoDock Vina) models interactions with enzymes like cytochrome P450, guiding lead optimization .

What are the challenges in characterizing byproducts during synthesis, and how are they addressed?

Advanced Research Focus

Common byproducts include:

- Incomplete Reduction : Nitro intermediates detected via IR (asymmetric NO₂ stretch at ~1520 cm⁻¹).

- Oxidation Products : Amine-to-nitro reversibility under acidic conditions.

Mitigation : Use inert atmospheres (Ar) during reduction and add antioxidants (e.g., BHT) .

How does the compound’s solubility profile impact formulation for in vitro assays?

Q. Basic Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.